molecular formula C9H11NO3 B2852415 3-Amino-2-hydroxy-2-phenylpropanoic acid CAS No. 98996-35-1

3-Amino-2-hydroxy-2-phenylpropanoic acid

Cat. No. B2852415
CAS RN: 98996-35-1
M. Wt: 181.191
InChI Key: PKUOIJVCLBQBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-hydroxy-2-phenylpropanoic acid” is also known as Tropic acid, which is a chemical with a condensed structural formula HOCH2CHPhCOOH . It is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine . This compound belongs to the class of organic compounds known as phenylpropanoic acids .


Synthesis Analysis

The synthesis of this compound involves optical resolution by preferential crystallization . It has been used in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid . Another method involves using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . It is a chiral substance, existing as either a racemic mixture or as a single enantiomer .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the chemical synthesis of atropine and hyoscyamine . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has a molar refractivity of 47.0±0.3 cm3, and a molar volume of 135.7±3.0 cm3 .

Scientific Research Applications

Inhibition of Aminopeptidase N (APN/CD13) in Cancer Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

3-Amino-2-hydroxy-3-phenylpropanoic acid derivatives have been used as inhibitors of Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells that plays a critical role in tumor invasion, metastasis, and angiogenesis .

Methods of Application or Experimental Procedures

The derivatives were synthesized and their inhibitory activities were studied in vitro. The enzymatic inhibitions on APN from porcine kidney were measured .

Results or Outcomes

The compound 7e showed the most potent inhibitory activity against APN with an IC50 value of 1.26 ± 0.01 μM, which is better than that of bestatin (IC50 = 2.55 ± 0.11 μM). It also showed better inhibitory activity against APN on human ovary clear cell carcinoma cell ES-2 than bestatin .

Hydroxylation of Amino Acids in Biocatalysis

Specific Scientific Field

This application is in the field of Biochemistry and Biocatalysis .

Summary of the Application

Hydroxy amino acids (HAAs), including 3-Amino-2-hydroxy-2-phenylpropanoic acid, are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .

Methods of Application or Experimental Procedures

The hydroxylation of amino acids is linked to the catalysis of various biological enzymes. The high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

Results or Outcomes

The hydroxylation pathway of various amino acids, including various catalytic enzymes, is transcribed into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then used to produce hydroxyamino acids .

Antioxidant and Antibacterial Applications

Specific Scientific Field

This application is in the field of Biochemistry and Pharmacology .

Summary of the Application

Many phenylpropanoic acids, including 3-Amino-2-hydroxy-2-phenylpropanoic acid, have activities in antioxidation and antibacteria .

Methods of Application or Experimental Procedures

These compounds are often used in various products due to their antioxidative and antibacterial properties .

Results or Outcomes

Phenylpropanoic acids are widely used in food, medicine, flavor, cosmetics, agriculture, and so forth .

Flavoring and Preservative Applications

Specific Scientific Field

This application is in the field of Food Science and Technology .

Summary of the Application

Phenylpropanoic acid, which includes 3-Amino-2-hydroxy-2-phenylpropanoic acid, is widely used for flavoring, food additives, spices, fragrance, and medicines .

Methods of Application or Experimental Procedures

It acts as a fixative agent, or a preservative .

Results or Outcomes

Due to its properties, it is commonly used in various food and medicinal products .

Synthesis of 2-Alkoxy-3-(Arylaminomethylene)Chroman-4-Ones

Specific Scientific Field

This application is in the field of Organic Chemistry and Drug Design .

Summary of the Application

3-Amino-2-hydroxy-2-phenylpropanoic acid can be used to synthesize 2-alkoxy-3-(arylaminomethylene)chroman-4-ones .

Methods of Application or Experimental Procedures

The compound reacts with 3-formylchromones to produce the desired product .

Results or Outcomes

The resulting compounds could have potential applications in medicinal chemistry .

Inhibition of Yeasts and Moulds

Specific Scientific Field

This application is in the field of Microbiology and Food Preservation .

Summary of the Application

Phenylpropanoic acids, including 3-Amino-2-hydroxy-2-phenylpropanoic acid, have demonstrated inhibitory properties against yeasts such as Candida pulcherrima, Candida parapsilosis, and Rhodotorula mucilaginosa, and a wide range of mould species isolated from bakery products, flour, and cereals .

Methods of Application or Experimental Procedures

These compounds can be used as natural preservatives in food products .

Results or Outcomes

The use of these compounds can help to prevent the growth of harmful microorganisms in food products, thereby extending their shelf life .

Safety And Hazards

The compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and protective clothing should be worn when there is a risk of exposure . It is also considered toxic and contains a pharmaceutically active ingredient .

Future Directions

The compound has potential for anti-cancer agent research . It has been used in the design, synthesis, and preliminary activity evaluation of novel derivatives as aminopeptidase N/CD13 inhibitors .

properties

IUPAC Name

3-amino-2-hydroxy-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUOIJVCLBQBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.